molecular formula C12H17NO2 B3008615 N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410793-28-0

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B3008615
CAS RN: 1410793-28-0
M. Wt: 207.273
InChI Key: PQHLINNQIXBKHT-UHFFFAOYSA-N
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Description

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (MMTB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMTB belongs to the class of benzoxepinamines and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties. Researchers have investigated novel methods for synthesizing indoles due to their importance. In particular, the construction of indoles as a moiety in selected alkaloids has garnered attention . The compound you’ve mentioned could serve as a valuable building block for such investigations.

Antibacterial and Antioxidant Activities

Indole derivatives often display interesting biological activities. While specific studies on “N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” are scarce, related compounds have shown promise. For instance, derivatives of indole have been explored for their antibacterial and antioxidant properties . Further research could uncover similar effects for our compound of interest.

Anti-Inflammatory and Analgesic Potential

Indole-based molecules have been investigated for their anti-inflammatory and analgesic activities. Notably, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these properties . Our compound’s structural features may contribute to similar effects.

Anti-Cancer Agents

The design and synthesis of novel anti-cancer agents often involve heterocyclic scaffolds. Researchers have explored 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which share some similarities with our compound, as potential candidates . Investigating its cytotoxicity and mechanism of action could reveal valuable insights.

Synthetic Methodology Development

Given the compound’s unique structure, developing efficient synthetic methods becomes crucial. Researchers may explore one-pot, three-component protocols or other innovative approaches to access derivatives of “O-Methyl-N-(8-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)hydroxylamine” and related compounds . Such methodologies contribute to the broader field of organic synthesis.

properties

IUPAC Name

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-6-10-11(13-14-2)4-3-7-15-12(10)8-9/h5-6,8,11,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLINNQIXBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCCO2)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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